molecular formula C13H22N4O3 B11072024 2-[4-(2,5-dioxopyrrolidin-3-yl)piperazin-1-yl]-N-(propan-2-yl)acetamide

2-[4-(2,5-dioxopyrrolidin-3-yl)piperazin-1-yl]-N-(propan-2-yl)acetamide

Cat. No.: B11072024
M. Wt: 282.34 g/mol
InChI Key: UFSQCZWKGPANDX-UHFFFAOYSA-N
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Description

2-[4-(2,5-dioxopyrrolidin-3-yl)piperazin-1-yl]-N-(propan-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 2,5-dioxopyrrolidinyl group and an acetamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for numerous applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,5-dioxopyrrolidin-3-yl)piperazin-1-yl]-N-(propan-2-yl)acetamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 2,5-dioxopyrrolidinyl Group: The 2,5-dioxopyrrolidinyl group can be introduced via a nucleophilic substitution reaction using a suitable precursor such as succinimide.

    Acetamide Formation: The final step involves the acylation of the piperazine derivative with isopropylamine and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the 2,5-dioxopyrrolidinyl moiety, converting them to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(2,5-dioxopyrrolidin-3-yl)piperazin-1-yl]-N-(propan-2-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in elucidating biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and analgesic agent.

Industry

In the industrial sector, this compound is used in the development of new materials and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[4-(2,5-dioxopyrrolidin-3-yl)piperazin-1-yl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these proteins and affecting various biochemical pathways. For example, its anti-inflammatory effects are believed to result from the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2,5-dioxopyrrolidin-3-yl)piperazin-1-yl]-N-(methyl)acetamide
  • 2-[4-(2,5-dioxopyrrolidin-3-yl)piperazin-1-yl]-N-(ethyl)acetamide
  • 2-[4-(2,5-dioxopyrrolidin-3-yl)piperazin-1-yl]-N-(butyl)acetamide

Uniqueness

Compared to its analogs, 2-[4-(2,5-dioxopyrrolidin-3-yl)piperazin-1-yl]-N-(propan-2-yl)acetamide exhibits unique properties due to the presence of the isopropyl group. This group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the isopropyl group may influence the compound’s binding affinity to specific molecular targets, making it a more potent and selective agent in certain applications.

Properties

Molecular Formula

C13H22N4O3

Molecular Weight

282.34 g/mol

IUPAC Name

2-[4-(2,5-dioxopyrrolidin-3-yl)piperazin-1-yl]-N-propan-2-ylacetamide

InChI

InChI=1S/C13H22N4O3/c1-9(2)14-12(19)8-16-3-5-17(6-4-16)10-7-11(18)15-13(10)20/h9-10H,3-8H2,1-2H3,(H,14,19)(H,15,18,20)

InChI Key

UFSQCZWKGPANDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN1CCN(CC1)C2CC(=O)NC2=O

Origin of Product

United States

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